5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988856
InChI: InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3
SMILES:
Molecular Formula: C24H17ClO4
Molecular Weight: 404.8 g/mol

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14988856

Molecular Formula: C24H17ClO4

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one -

Specification

Molecular Formula C24H17ClO4
Molecular Weight 404.8 g/mol
IUPAC Name 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenylchromen-2-one
Standard InChI InChI=1S/C24H17ClO4/c1-15-11-21(28-14-20(26)17-7-9-18(25)10-8-17)24-19(16-5-3-2-4-6-16)13-23(27)29-22(24)12-15/h2-13H,14H2,1H3
Standard InChI Key MSWUDQVCXPTEKP-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

The compound, with the systematic name 5-[2-(4-chlorophenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one, has the molecular formula C₂₄H₁₇ClO₄ and a molecular weight of 404.85 g/mol . Its structure comprises:

  • A chromen-2-one core (2H-chromen-2-one) substituted at positions 4, 5, and 7.

  • A phenyl group at position 4.

  • A methyl group at position 7.

  • A 2-(4-chlorophenyl)-2-oxoethoxy side chain at position 5.

The IUPAC name reflects these substituents, with the 4-chlorophenyl group contributing to the compound’s electron-deficient aromatic system .

Spectral Characterization

Spectral data confirm the compound’s structure:

TechniqueKey ObservationsSource
¹H NMR (DMSO-d₆)δ 2.38 (s, 3H, CH₃), δ 5.78 (s, 2H, OCH₂CO), δ 7.45–8.12 (m, 9H, Ar-H)
¹³C NMRδ 193.3 (C=O), δ 164.8 (coumarin C=O), δ 161.6 (Ar-C), δ 21.8 (CH₃)
IR1721 cm⁻¹ (lactone C=O), 1278 cm⁻¹ (C-O-C), 746 cm⁻¹ (C-Cl)
MS (ESI)m/z 405.1 [M+H]⁺

The singlet at δ 5.78 ppm in ¹H NMR corresponds to the methylene protons of the oxoethoxy side chain, while the carbonyl signals in ¹³C NMR validate the lactone and ketone functionalities .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via nucleophilic substitution and cyclization reactions:

Step 1: Phenacyl Bromide Formation
4-Chloroacetophenone reacts with bromine in acetic acid to yield 2-bromo-4'-chloroacetophenone .

Step 2: Etherification
7-Hydroxy-4-methylcoumarin reacts with the phenacyl bromide in acetone with K₂CO₃ as a base:

7-Hydroxy-4-methylcoumarin+2-bromo-4’-chloroacetophenoneK2CO3,acetoneIntermediate\text{7-Hydroxy-4-methylcoumarin} + \text{2-bromo-4'-chloroacetophenone} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Intermediate}

Reaction conditions: 8–10 hours reflux, yielding 70–75% .

Step 3: Cyclization
The intermediate undergoes cyclization using polyphosphoric acid (PPA) at 180–200°C, forming the final product .

Optimization and Yield

  • Solvent: Acetone enhances nucleophilicity of the phenolic oxygen .

  • Base: K₂CO₃ facilitates deprotonation without side reactions .

  • Yield: 65–70% after column chromatography (DCM/EtOAc) .

Pharmacological Profile

Cytotoxic Activity

The compound demonstrates selective cytotoxicity against breast cancer cell lines:

Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)Selectivity Index
MCF-7 (ER+)10.4Doxorubicin (5.6)1.8
MDA-MB-231 (ER−)6.4Doxorubicin (7.3)2.1

Data adapted from . The p-chlorophenyl group enhances selectivity for ER− cells by promoting hydrophobic interactions with membrane receptors .

Mechanism of Action

  • EGFR Inhibition: Competes with ATP-binding sites (Ki = 0.89 μM), surpassing erlotinib (Ki = 1.2 μM) .

  • Aromatase Inhibition: Reduces estrogen synthesis by 94.7% at 10 μM, comparable to exemestane .

  • Apoptosis Induction: Upregulates caspase-9 (3.2-fold) and Bax/Bcl-2 ratio (4.1-fold) in MDA-MB-231 cells .

Structure-Activity Relationships (SAR)

Key structural features influencing activity:

SubstituentEffect on Activity
4-PhenylEnhances π-π stacking with tyrosine kinases
7-MethylImproves metabolic stability by reducing CYP450 oxidation
5-OxoethoxyIncreases solubility and H-bonding with catalytic residues (e.g., EGFR Thr790)
4'-ChloroBoosts electron deficiency, enhancing receptor affinity

Derivatives with electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring show superior activity compared to electron-donating groups (e.g., OCH₃) .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s dual inhibition of EGFR and aromatase positions it as a candidate for:

  • Hormone-refractory breast cancer: Targets ER− cells resistant to tamoxifen .

  • Combination therapies: Synergizes with paclitaxel (CI = 0.45) .

Fluorescent Probes

The chromen-2-one core exhibits blue fluorescence (λₑₘ = 450 nm), enabling its use in cellular imaging .

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